molecular formula C18H25NO3 B261662 1-[(2-Furylmethyl)amino]-3-(2-isopropyl-5-methylphenoxy)-2-propanol

1-[(2-Furylmethyl)amino]-3-(2-isopropyl-5-methylphenoxy)-2-propanol

Cat. No. B261662
M. Wt: 303.4 g/mol
InChI Key: FGVZKHBHOQAUHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2-Furylmethyl)amino]-3-(2-isopropyl-5-methylphenoxy)-2-propanol, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist that has been widely used in scientific research. It was first synthesized in 1978 by scientists at Imperial Chemical Industries (ICI) and has since been used to study the physiological and biochemical effects of β2-adrenergic receptor blockade.

Mechanism of Action

1-[(2-Furylmethyl)amino]-3-(2-isopropyl-5-methylphenoxy)-2-propanol 118,551 selectively blocks the β2-adrenergic receptor, which is a G protein-coupled receptor that is activated by the catecholamine hormones epinephrine and norepinephrine. By blocking this receptor, 1-[(2-Furylmethyl)amino]-3-(2-isopropyl-5-methylphenoxy)-2-propanol 118,551 inhibits the downstream signaling pathways that are activated by the receptor, leading to a decrease in the physiological and biochemical effects of β2-adrenergic receptor activation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[(2-Furylmethyl)amino]-3-(2-isopropyl-5-methylphenoxy)-2-propanol 118,551 depend on the specific system being studied. In cardiovascular research, 1-[(2-Furylmethyl)amino]-3-(2-isopropyl-5-methylphenoxy)-2-propanol 118,551 has been shown to decrease heart rate and contractility, as well as inhibit vasodilation. In airway research, 1-[(2-Furylmethyl)amino]-3-(2-isopropyl-5-methylphenoxy)-2-propanol 118,551 has been shown to inhibit bronchodilation and airway smooth muscle relaxation. In glucose metabolism research, 1-[(2-Furylmethyl)amino]-3-(2-isopropyl-5-methylphenoxy)-2-propanol 118,551 has been shown to inhibit glycogenolysis and gluconeogenesis.

Advantages and Limitations for Lab Experiments

1-[(2-Furylmethyl)amino]-3-(2-isopropyl-5-methylphenoxy)-2-propanol 118,551 has several advantages for use in lab experiments, including its high selectivity for the β2-adrenergic receptor and its well-studied synthesis and purification methods. However, its effects on other adrenergic receptors and off-target effects have been reported, and caution should be taken when interpreting results obtained with 1-[(2-Furylmethyl)amino]-3-(2-isopropyl-5-methylphenoxy)-2-propanol 118,551.

Future Directions

There are several future directions for research involving 1-[(2-Furylmethyl)amino]-3-(2-isopropyl-5-methylphenoxy)-2-propanol 118,551. One area of interest is the role of β2-adrenergic receptors in cancer progression, as recent studies have suggested that β2-adrenergic receptor activation may promote tumor growth. Another area of interest is the development of more selective and potent β2-adrenergic receptor antagonists for use in clinical settings. Additionally, the effects of 1-[(2-Furylmethyl)amino]-3-(2-isopropyl-5-methylphenoxy)-2-propanol 118,551 on other physiological and biochemical systems, such as the immune system and the central nervous system, warrant further investigation.

Synthesis Methods

The synthesis of 1-[(2-Furylmethyl)amino]-3-(2-isopropyl-5-methylphenoxy)-2-propanol 118,551 involves several steps, including the reaction of 2-isopropyl-5-methylphenol with epichlorohydrin to form a glycidol intermediate. The glycidol is then reacted with 2-furylmethylamine to form the desired product. The synthesis of 1-[(2-Furylmethyl)amino]-3-(2-isopropyl-5-methylphenoxy)-2-propanol 118,551 has been extensively studied and optimized, resulting in high yields and purity of the final product.

Scientific Research Applications

1-[(2-Furylmethyl)amino]-3-(2-isopropyl-5-methylphenoxy)-2-propanol 118,551 has been widely used in scientific research to study the role of β2-adrenergic receptors in various physiological and biochemical processes. It has been used to study the effects of β2-adrenergic receptor blockade on cardiovascular function, airway smooth muscle contraction, and glucose metabolism.

properties

Product Name

1-[(2-Furylmethyl)amino]-3-(2-isopropyl-5-methylphenoxy)-2-propanol

Molecular Formula

C18H25NO3

Molecular Weight

303.4 g/mol

IUPAC Name

1-(furan-2-ylmethylamino)-3-(5-methyl-2-propan-2-ylphenoxy)propan-2-ol

InChI

InChI=1S/C18H25NO3/c1-13(2)17-7-6-14(3)9-18(17)22-12-15(20)10-19-11-16-5-4-8-21-16/h4-9,13,15,19-20H,10-12H2,1-3H3

InChI Key

FGVZKHBHOQAUHM-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(CNCC2=CC=CO2)O

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(CNCC2=CC=CO2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.